methyl 1-[2-(2-fluorophenoxy)ethyl]indole-3-carboxylate
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Overview
Description
Methyl 1-[2-(2-fluorophenoxy)ethyl]indole-3-carboxylate is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a fluorophenoxyethyl group attached to the indole ring, which can influence its chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-[2-(2-fluorophenoxy)ethyl]indole-3-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available anilines that are functionalized with electron-withdrawing and electron-donating groups.
Palladium-Catalyzed Intramolecular Oxidative Coupling: The functionalized anilines undergo a palladium-catalyzed intramolecular oxidative coupling to form the indole ring.
Microwave Irradiation: The reaction mixture is exposed to microwave irradiation to optimize the conversion of enamines into the desired indole derivatives, resulting in high yields and regioselectivity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar palladium-catalyzed reactions and microwave-assisted techniques to ensure high efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-[2-(2-fluorophenoxy)ethyl]indole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the indole ring.
Scientific Research Applications
Methyl 1-[2-(2-fluorophenoxy)ethyl]indole-3-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activities, such as antiviral, anti-inflammatory, and anticancer properties.
Biological Research: It is used in biological studies to investigate its effects on various cellular processes and pathways.
Chemical Biology: The compound serves as a tool for probing biological systems and understanding the mechanisms of action of indole derivatives.
Industrial Applications: It may be used in the development of new materials and chemical processes due to its unique chemical properties.
Mechanism of Action
The mechanism of action of methyl 1-[2-(2-fluorophenoxy)ethyl]indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to multiple receptors and enzymes, influencing various biological processes. For example, it may inhibit certain enzymes by forming hydrogen bonds with their active sites, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: This compound shows antiviral activity against influenza A.
4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide: These derivatives exhibit potent antiviral properties.
Uniqueness
Methyl 1-[2-(2-fluorophenoxy)ethyl]indole-3-carboxylate is unique due to the presence of the fluorophenoxyethyl group, which can enhance its biological activity and selectivity compared to other indole derivatives. This structural feature may contribute to its distinct pharmacological profile and potential therapeutic applications.
Properties
IUPAC Name |
methyl 1-[2-(2-fluorophenoxy)ethyl]indole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FNO3/c1-22-18(21)14-12-20(16-8-4-2-6-13(14)16)10-11-23-17-9-5-3-7-15(17)19/h2-9,12H,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRKSSJSTFDJLEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(C2=CC=CC=C21)CCOC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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